molecular formula C26H35F3O6 B585541 15-epi 他前列素 CAS No. 1420791-14-5

15-epi 他前列素

货号 B585541
CAS 编号: 1420791-14-5
分子量: 500.5 g/mol
InChI 键: MKPLKVHSHYCHOC-AURHPGDUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

15-epi Travoprost is a high-quality, certified reference material . It is a synthetic prostaglandin analog, more specifically, an analog of prostaglandin F2α . It is used in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension . It works by increasing the outflow of aqueous fluid from the eyes .


Synthesis Analysis

The synthesis of Travoprost involves several steps, including stereoselective reduction, lactone group reduction, removal of the p-phenylbenzoyl protecting group, and transformation of the resulting triol by Wittig reaction into the acid, which is then esterified .


Molecular Structure Analysis

The molecular formula of 15-epi Travoprost is C26H35F3O6 . Its molecular weight is 500.55 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Travoprost include stereoselective reduction, lactone group reduction, removal of the p-phenylbenzoyl protecting group, and transformation of the resulting triol by Wittig reaction into the acid, which is then esterified .


Physical And Chemical Properties Analysis

The physical and chemical properties of 15-epi Travoprost include its molecular formula C26H35F3O6 and molecular weight 500.55 .

科学研究应用

开角型青光眼或眼压高的治疗

他前列素已被用于治疗开角型青光眼 (OAG) 或眼压高 (OHT)。在一项研究中,评估了他前列素房水内 SE 植入物(缓释植入物,预期商业产品)和 FE 植入物(快速释放植入物,主要用于掩蔽目的)与 OAG 或 OHT 患者中 0.5% 的两次每日(BID)噻吗洛尔眼药水的疗效和安全性 .

眼压的降低

他前列素已被证明可有效降低眼压 (IOP)。一项研究发现,他前列素眼内植入物在最初 3 个月内降低眼压方面与噻吗洛尔滴眼液相比并不逊色,并且在第 6、9 和 12 个月时也与噻吗洛尔相比并不逊色 .

青光眼治疗中的长期有效性

一项多中心回顾性队列研究比较了长期使用他氟前列素、他前列素或拉坦前列素治疗原发性开角型青光眼 (POAG) 或正常眼压青光眼 (NTG) 患者的有效性和安全性。该研究发现,这些药物对这些疾病的长期治疗有效 .

局部青光眼药物的减少

一项研究发现,与噻吗洛尔组 (23.9%) 相比,SE 和 FE 植入物组 (分别为 83.5% 和 78.7%) 的患者在第 12 个月时使用局部青光眼药物的比例明显更高,与筛查相比 .

长期使用的安全性

他前列素长期使用的安全性已得到研究。一项研究发现,他前列素眼内植入物在 12 个月的使用期间是安全的 .

多中心临床试验中的应用

他前列素已被用于多中心、随机、双盲、假手术对照、非劣效性试验,以评估其安全性以及眼压 (IOP) 降低的疗效 .

安全和危害

Travoprost may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Travoprost has been shown to be effective in reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension . Future research may focus on improving the delivery of the drug, reducing side effects, and exploring other potential applications.

生化分析

Biochemical Properties

15-epi Travoprost plays a significant role in biochemical reactions by interacting with prostaglandin F2α receptors (FP receptors). These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to FP receptors, 15-epi Travoprost activates intracellular signaling pathways that lead to increased aqueous humor outflow, thereby reducing intraocular pressure. The interaction between 15-epi Travoprost and FP receptors is characterized by high affinity and selectivity, making it an effective therapeutic agent for glaucoma .

Cellular Effects

15-epi Travoprost exerts its effects on various cell types, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, 15-epi Travoprost activates the FP receptor, leading to the mobilization of intracellular calcium ions and the activation of protein kinase C. This cascade of events results in the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor . Additionally, 15-epi Travoprost has been shown to influence the expression of genes involved in extracellular matrix remodeling, which further contributes to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of 15-epi Travoprost involves its binding to the FP prostaglandin receptor. This binding triggers a conformational change in the receptor, activating the associated G-protein. The activated G-protein then stimulates phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. These second messengers increase intracellular calcium levels and activate protein kinase C, respectively. The elevated calcium levels and activated protein kinase C promote the relaxation of the ciliary muscle and enhance aqueous humor outflow . Additionally, 15-epi Travoprost may influence gene expression by activating transcription factors that regulate genes involved in extracellular matrix turnover.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-epi Travoprost have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that 15-epi Travoprost maintains its efficacy in reducing intraocular pressure for up to 24 hours after administration . Long-term studies in vivo have demonstrated that continuous administration of 15-epi Travoprost can lead to sustained reductions in intraocular pressure without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of 15-epi Travoprost vary with different dosages in animal models. At low doses, 15-epi Travoprost effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular hyperemia and conjunctival irritation . Threshold effects have been noted, where doses above a certain level do not result in further reductions in intraocular pressure but may increase the risk of adverse effects. These findings highlight the importance of optimizing the dosage of 15-epi Travoprost to achieve maximum therapeutic benefit with minimal side effects.

Metabolic Pathways

15-epi Travoprost is metabolized through several pathways, including beta-oxidation and hydroxylation. The primary metabolic pathway involves the beta-oxidation of the carboxylic acid chain, resulting in the formation of dinor and tetranor metabolites . These metabolites are further processed through hydroxylation and reduction reactions, leading to their eventual excretion. The enzymes involved in the metabolism of 15-epi Travoprost include cytochrome P450 enzymes and various oxidoreductases. The metabolic pathways of 15-epi Travoprost ensure its efficient clearance from the body while maintaining its therapeutic efficacy.

Transport and Distribution

15-epi Travoprost is transported and distributed within cells and tissues through specific transporters and binding proteins. In ocular tissues, the compound is taken up by prostaglandin transporters and distributed to the ciliary body and trabecular meshwork . The distribution of 15-epi Travoprost is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its target sites effectively. The compound’s localization within ocular tissues is crucial for its therapeutic action, as it ensures the sustained reduction of intraocular pressure.

Subcellular Localization

The subcellular localization of 15-epi Travoprost is primarily within the cytoplasm and cell membrane compartments. The compound’s lipophilic nature allows it to integrate into cell membranes, where it interacts with FP receptors . Additionally, 15-epi Travoprost may be localized to specific subcellular compartments through targeting signals or post-translational modifications. The precise localization of 15-epi Travoprost within cells is essential for its activity, as it ensures the effective activation of signaling pathways that mediate its therapeutic effects.

属性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-AURHPGDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1420791-14-5
Record name 15-Epi travoprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-EPI TRAVOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-epi Travoprost
Reactant of Route 2
15-epi Travoprost
Reactant of Route 3
15-epi Travoprost
Reactant of Route 4
15-epi Travoprost
Reactant of Route 5
15-epi Travoprost
Reactant of Route 6
15-epi Travoprost

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。